molecular formula C16H23N3O2 B5754347 N,1-dimethyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinamine

N,1-dimethyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinamine

Cat. No. B5754347
M. Wt: 289.37 g/mol
InChI Key: FQQMTEWDFMVQHB-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,1-dimethyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinamine, also known as W-18, is a synthetic opioid that was first synthesized in the 1980s by a team of researchers at the University of Alberta in Canada. It is considered to be one of the most potent opioids ever created, with a reported potency that is 10,000 times greater than that of morphine. Due to its high potency, it has been classified as a Schedule I drug in the United States and is not approved for medical use.

Mechanism of Action

The mechanism of action of N,1-dimethyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinamine is not fully understood, but it is believed to work by binding to the mu-opioid receptor and activating the same signaling pathways that are activated by other opioids. However, due to its high potency, it may also interact with other receptors in the brain and produce effects that are not seen with other opioids.
Biochemical and Physiological Effects:
This compound has been shown to produce analgesic effects in animal models, but these effects are not seen at doses that are safe for human use. It has also been shown to produce sedative effects and to decrease locomotor activity in animals. However, due to its high potency and lack of safety data, it is not recommended for use in humans.

Advantages and Limitations for Lab Experiments

The main advantage of using N,1-dimethyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinamine in lab experiments is its high potency, which allows researchers to study the opioid receptor system in greater detail. However, its lack of safety data and potential for abuse make it a risky choice for lab experiments. It is also difficult to obtain and may be expensive, which can limit its use in some research settings.

Future Directions

There are several potential future directions for research on N,1-dimethyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinamine. One area of interest is the development of new drugs that target the opioid receptor system but are less addictive and have fewer side effects than current opioids. This compound may also be useful in studying the mechanisms of opioid addiction and withdrawal, as well as in developing new treatments for these conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic uses.

Synthesis Methods

The synthesis of N,1-dimethyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinamine involves several steps, including the reaction of 1,2-diphenylethylene with nitroethane to form 1-(2-nitrophenyl)-2-phenylethene. This compound is then reacted with piperidine to form N-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinamine, which is then methylated to form this compound.

Scientific Research Applications

N,1-dimethyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinamine has been used in scientific research to study the opioid receptor system and to develop new drugs for pain management. It has been shown to bind to the mu-opioid receptor, which is the same receptor that is targeted by other opioids such as morphine and fentanyl. However, unlike these drugs, this compound does not produce significant respiratory depression or other side effects that are associated with opioid use.

properties

IUPAC Name

N,1-dimethyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-17-12-9-15(10-13-17)18(2)11-5-7-14-6-3-4-8-16(14)19(20)21/h3-8,15H,9-13H2,1-2H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQMTEWDFMVQHB-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC(CC1)N(C)C/C=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.